(+)-顺式-二氧六环碘化物

描述

Iodide is an anion with a valency of -1. Compounds of iodine with an oxidation state of -1 are called iodides . The chemical formula for iodide is I– . Iodine as an element is a halogen. It tends to accept an electron and exists as a negatively charged ion .

Synthesis Analysis

The synthesis of iodide compounds often involves reactions with other elements or compounds. For example, the iodide salt of potassium reacts with chlorine forming potassium chloride and iodine . Chlorine replaces iodine because chlorine is more reactive than iodine .Molecular Structure Analysis

Iodine is a nonmetallic, nearly black solid at room temperature and has a glittering crystalline appearance . The molecular lattice contains discrete diatomic molecules, which are also present in the molten and the gaseous states .Chemical Reactions Analysis

Iodide compounds participate in various chemical reactions. For instance, in iodometric titration, the reaction between the oxidizing agent and iodide ions produces iodine, which is then titrated using a standardized sodium thiosulfate solution .Physical And Chemical Properties Analysis

Iodine has a density of 3.13 g/cm^3 in its solid state . Its melting point is 113.7 °C and boiling point is 184.3 °C . Iodine is soluble in water, with a solubility of 128 g/100 ml at 6 °C .科学研究应用

构象分析:研究使用核磁共振波谱分析顺式和反式-1,3-二氧六环的构象,包括衍生物,如“(+)-顺式-二氧六环碘化物”。这些研究提供了对这些化合物的分子结构和行为的见解 (Borremans、Anteunis 和 Ketelaere,1973)。

合成应用:“(+)-顺式-二氧六环碘化物”和相关化合物已用于芳香族底物的区域选择性溴化和碘化,突出了它们在有机合成中的用途 (Azarifar、Khosravi、Najminejad 和 Soleimani,2012)。

化学合成中的催化剂:这些化合物已被用作从环氧化物和二氧化碳合成 1,3-二氧六环-2-酮衍生物的催化剂,证明了它们在促进环保化学反应中的作用 (Werner、Tenhumberg 和 Büttner,2014)。

药物化学:研究还探讨了“(+)-顺式-二氧六环碘化物”和类似化合物在合成各种药物中的用途,例如倍半萜内酯 (Sarma、Barua、Sharma 和 Barua,1983)。

DNA 损伤研究:对某些砷化合物的遗传毒性机制的研究使用了顺式胸腺嘧啶二醇,这是用二甲基亚砷酸碘处理胸腺嘧啶形成的产物,该化合物与“(+)相关-顺式-二氧六环碘化物” (Yamanaka 等,2003)。

能量转换和存储:一些研究考察了顺式二氧六环衍生物在将光转换为电能中的用途,特别是在纳米晶二氧化钛电极的电荷转移敏化剂的背景下 (Nazeeruddin 等,1993)。

未来方向

Iodine clocks are fascinating nonlinear chemical systems with a glorious past and a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

属性

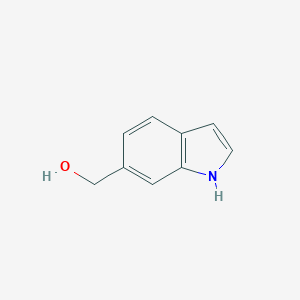

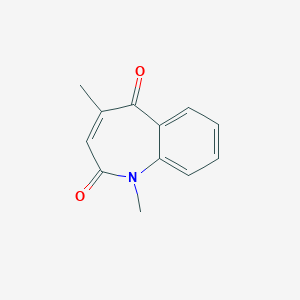

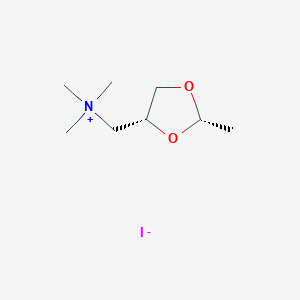

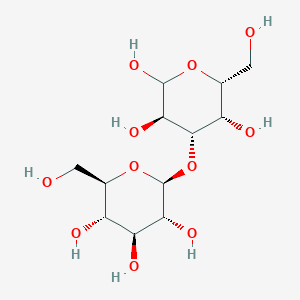

IUPAC Name |

trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBFOSBGWDTRO-KZYPOYLOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(O1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC[C@H](O1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349682 | |

| Record name | (+)-cis-Dioxolane iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-cis-Dioxolane iodide | |

CAS RN |

21795-59-5, 16709-43-6 | |

| Record name | (Methyl(trimethylammonio)methyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-cis-Dioxolane iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)